ShK-Dap22

説明

特性

IUPAC Name |

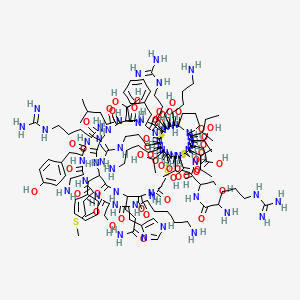

10,51,87-tris(4-aminobutyl)-31-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-75-(aminomethyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-di(butan-2-yl)-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis(1-hydroxyethyl)-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWOJTLVNOZSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C166H268N54O48S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220384-25-8 | |

| Record name | 220384-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure of ShK-Dap22 Peptide

This guide provides a comprehensive overview of the structural and functional characteristics of this compound, a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. This compound is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. Its high selectivity for the Kv1.3 channel, a key regulator of T-lymphocyte activation, makes it a promising candidate for the treatment of autoimmune diseases.

Primary and Post-Translational Structure

This compound is a 35-residue polypeptide. Its defining feature is the substitution of the critical Lysine at position 22 (Lys22) in the native ShK toxin with a non-natural, positively charged amino acid, L-α,β-diaminopropionic acid (Dap).[1][2] This single modification is responsible for its enhanced selectivity for the Kv1.3 channel.[2][3]

Amino Acid Sequence: The primary sequence of this compound is as follows[4][5]: Arg-Ser-Cys-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys-Thr-Ala-Phe-Gln-Cys-Lys-His-Ser-Met-Dap-Tyr-Arg-Leu-Ser-Phe-Cys-Arg-Lys-Thr-Cys-Gly-Thr-Cys

Disulfide Bridging: The peptide's tertiary structure is stabilized by three disulfide bonds.[6][7] These covalent cross-links are crucial for maintaining the peptide's conformation and biological activity.[6] The established disulfide connectivity is[4][5][7]:

-

Cys3 – Cys35

-

Cys12 – Cys28

-

Cys17 – Cys32

Tertiary Structure and Binding Mechanism

The three-dimensional solution structure of this compound, determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is largely similar to that of the native ShK toxin.[1][8] However, the substitution at position 22 induces significant changes in its interaction with the Kv1.3 channel pore.[1][9]

While the Lys22 of the wild-type ShK toxin inserts directly into the channel's pore, the Dap22 residue of this compound interacts with residues located further out in the channel vestibule, specifically His404 and Asp386.[3][9] This altered binding orientation, without deep pore insertion, is the molecular basis for its heightened selectivity.[3] This potent and specific blockade occurs despite only weak interactions between the toxin and the channel pore itself.[3][9]

Quantitative Bioactivity Data

The modification from Lys22 to Dap22 significantly alters the peptide's affinity for various potassium channels, making it a highly selective Kv1.3 blocker. The following table summarizes its inhibitory activity across different Kv channel subtypes.

| Target Channel | Species/Variant | Assay Type | Potency (IC₅₀ / Kᵢ / Kₑ) | Reference(s) |

| Kv1.3 | mouse (mKv1.3) | Electrophysiology | 23 pM (IC₅₀) | [2][4] |

| Kv1.3 | human (hKv1.3) | Electrophysiology | ~100-115 pM (Kᵢ / IC₅₀) | [10] |

| Kv1.3 | human (hKv1.3) | Radioligand Binding | 102 pM (IC₅₀) | [10][11] |

| Kv1.1 | mouse (mKv1.1) | Electrophysiology | 1.8 nM (IC₅₀) | [3][4] |

| Kv1.6 | human (hKv1.6) | Electrophysiology | 10.5 nM (IC₅₀) | [4] |

| Kv1.4 | mouse (mKv1.4) | Electrophysiology | 37 nM (IC₅₀) | [3][4] |

| Kv1.2 | rat (rKv1.2) | Electrophysiology | 39 nM (IC₅₀) | [4] |

Experimental Protocols

Peptide Synthesis and Folding

The this compound polypeptide chain is typically produced using solid-phase peptide synthesis (SPPS).[12]

Methodology:

-

Chain Assembly: The peptide is assembled on a solid resin support, starting from the C-terminus. Protected amino acids, including the non-natural Fmoc-Dap(Boc)-OH, are sequentially coupled.

-

Cleavage and Deprotection: Once assembly is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Oxidative Folding: The purified linear peptide is folded into its native conformation by forming the three disulfide bonds. This is achieved by air oxidation in a redox-shuffling buffer (e.g., containing reduced and oxidized glutathione) at a slightly alkaline pH (pH 7.5-8.5).

-

Final Purification: The correctly folded, monomeric this compound is isolated from misfolded isomers and aggregates by a final RP-HPLC purification step. Its mass is confirmed by mass spectrometry.[13]

Structural Determination by NMR

The three-dimensional structure in solution is determined using high-resolution nuclear magnetic resonance (NMR) spectroscopy.[1][8]

Methodology:

-

Sample Preparation: A concentrated sample (1-2 mM) of purified this compound is prepared in a suitable buffer (e.g., 90% H₂O/10% D₂O).

-

Data Acquisition: A series of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to assign proton and carbon resonances and to measure through-bond and through-space correlations.

-

Constraint Generation: Nuclear Overhauser Effect (NOE) cross-peaks from NOESY spectra are used to generate distance restraints between protons that are close in space (<5 Å).

-

Structure Calculation: The distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the NMR data.

-

Validation: The final ensemble of structures is validated for quality and consistency with the experimental data.

Electrophysiology for Potency Determination

The potency and selectivity of this compound are measured by its ability to block ion flow through specific potassium channels using the patch-clamp technique.[10][14]

Methodology:

-

Cell Preparation: A cell line (e.g., CHO or HEK cells) stably expressing the target Kv channel (e.g., Kv1.3) is used. Alternatively, primary human T-lymphocytes can be used for native channels.[10]

-

Whole-Cell Recording: The whole-cell patch-clamp configuration is established, allowing control of the cell's membrane potential and measurement of the ionic currents flowing through the channels.[14]

-

Current Elicitation: Voltage steps are applied to elicit outward K⁺ currents through the expressed channels.

-

Toxin Application: this compound is applied to the cell at various concentrations via the extracellular perfusion solution. The reduction in current amplitude at a given voltage is measured.

-

Dose-Response Analysis: The percentage of current inhibition is plotted against the peptide concentration. The resulting dose-response curve is fitted with the Hill equation to determine the IC₅₀ value, which represents the concentration of peptide required to block 50% of the channel current.[10]

Signaling Pathway and Mechanism of Action

This compound exerts its immunosuppressive effects by blocking the Kv1.3 channel on T-lymphocytes, particularly on effector memory T-cells (TEM), which play a critical role in many autoimmune diseases. The Kv1.3 channel is essential for sustained T-cell activation.[1][11][15]

Caption: T-Cell activation pathway and the inhibitory role of this compound.

Upon antigen recognition, a signaling cascade leads to the opening of CRAC channels for Ca²⁺ influx. The Kv1.3 channel facilitates K⁺ efflux to hyperpolarize the membrane, maintaining the electrical gradient necessary for sustained Ca²⁺ entry. This calcium signal activates calcineurin, leading to the activation of the transcription factor NFAT and subsequent T-cell proliferation and cytokine production. By blocking the Kv1.3 channel, this compound prevents membrane hyperpolarization, diminishes Ca²⁺ signaling, and ultimately suppresses T-cell activation.[1][11]

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]

- 6. Role of disulfide bonds in the structure and potassium channel blocking activity of ShK toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. Reinvestigation of the biological activity of d-allo-ShK protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

ShK-Dap22: A Selective Kv1.3 Channel Blocker for Immunomodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune disorders due to its pivotal role in the activation and proliferation of effector memory T cells (TEM cells). These cells are key mediators in the pathogenesis of diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. ShK-Dap22, a potent and selective peptide blocker of the Kv1.3 channel, represents a significant advancement in the development of targeted immunomodulatory therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.

This compound is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. The parent toxin, ShK, potently blocks Kv1.3 but also exhibits high affinity for other potassium channels, particularly Kv1.1, which is abundant in the central nervous system, raising concerns about potential neurotoxicity. To enhance selectivity, the lysine residue at position 22 of ShK was replaced with a non-natural, positively charged amino acid, diaminopropionic acid (Dap), yielding this compound.[1] This modification results in a dramatic increase in selectivity for Kv1.3 over other Kv channels, making it a more desirable candidate for therapeutic development.

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the outer vestibule of the Kv1.3 channel pore. The positively charged diaminopropionic acid at position 22 interacts with specific residues within the channel's turret region, leading to a high-affinity and selective blockade. By inhibiting the flow of potassium ions through the Kv1.3 channel, this compound prevents the hyperpolarization of the T cell membrane that is necessary to maintain the calcium influx required for T cell activation, cytokine production, and proliferation. This selective suppression of TEM cells, which highly express Kv1.3, allows for targeted immunomodulation while sparing other T cell subsets that are less dependent on this channel.

Quantitative Data: Selectivity Profile of this compound

The enhanced selectivity of this compound for the Kv1.3 channel is a key attribute for its therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various potassium channels, demonstrating its remarkable specificity.

| Channel | Species | IC50 (pM) | Reference |

| mKv1.3 | Mouse | 23 | [2] |

| mKv1.1 | Mouse | 1,800 | [2] |

| hKv1.6 | Human | 10,500 | [2] |

| mKv1.4 | Mouse | 37,000 | [2] |

| rKv1.2 | Rat | 39,000 | [2] |

| hKv1.5 | Human | >100,000 | [2] |

| mKv1.7 | Mouse | >100,000 | [2] |

| hKv3.1 | Human | >100,000 | [2] |

| rKv3.4 | Rat | >100,000 | [2] |

| hKCa4 | Human | >100,000 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Inhibition

This protocol details the measurement of Kv1.3 channel inhibition by this compound using the whole-cell patch-clamp technique in a cell line stably expressing the human Kv1.3 channel (e.g., L929 or CHO cells).

Materials:

-

Cells stably expressing human Kv1.3 channels

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries

-

Microforge

-

Perfusion system

-

Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution: 140 mM KF, 11 mM EGTA, 2 mM MgCl2, 10 mM HEPES; pH adjusted to 7.2 with KOH.

-

This compound stock solution (e.g., 1 µM in extracellular solution with 0.1% BSA).

Procedure:

-

Prepare fresh extracellular and intracellular solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tips using a microforge to a final resistance of 2-4 MΩ when filled with intracellular solution.

-

Plate the Kv1.3-expressing cells onto glass coverslips in a recording chamber.

-

Mount the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Fill a patch pipette with the intracellular solution and mount it on the headstage.

-

Approach a target cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).

-

Record stable baseline currents for several minutes.

-

Apply this compound at various concentrations (e.g., 1 pM to 1 nM) via the perfusion system.

-

Record the inhibition of the Kv1.3 current until a steady-state block is achieved at each concentration.

-

Wash out the peptide with the extracellular solution to assess the reversibility of the block.

-

Analyze the data by measuring the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline current.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

In Vitro T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the ability of this compound to inhibit the proliferation of activated human T cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Anti-CD3 antibody (e.g., OKT3)

-

[3H]Thymidine (1 mCi/mL)

-

96-well flat-bottom tissue culture plates

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

-

Plate the PBMCs at a density of 2 x 105 cells per well in the anti-CD3 coated plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the this compound dilutions to the wells to achieve final concentrations ranging from picomolar to nanomolar. Include a vehicle control (medium only).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

-

Pulse the cells by adding 1 µCi of [3H]thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control (no inhibitor).

-

Determine the IC50 value from the concentration-response curve.

In Vivo Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes a general framework for evaluating the therapeutic efficacy of this compound in a rat model of multiple sclerosis. The specific dosage and administration schedule should be optimized based on preliminary pharmacokinetic and pharmacodynamic studies.

Materials:

-

Female Lewis rats (8-10 weeks old)

-

Guinea pig spinal cord homogenate (GPSCH) or myelin basic protein (MBP)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Sterile saline or appropriate vehicle for injection

Procedure:

-

Induction of EAE:

-

Prepare an emulsion of GPSCH or MBP in CFA.

-

Anesthetize the rats and immunize them with a subcutaneous injection of the emulsion at the base of the tail or in the hind footpads.

-

Monitor the animals daily for clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis. Score the disease severity on a standardized scale (e.g., 0-5).

-

-

Treatment Protocol:

-

Based on the study design (prophylactic or therapeutic), begin treatment with this compound or vehicle.

-

For prophylactic treatment, start administration on the day of immunization or shortly after.

-

For therapeutic treatment, begin administration upon the onset of clinical signs.

-

Administer this compound via a suitable route (e.g., subcutaneous or intravenous injection) at a predetermined dose and frequency (e.g., 100 µg/kg daily).

-

-

Monitoring and Endpoint Analysis:

-

Continue daily clinical scoring and body weight measurements throughout the study.

-

At the end of the study, euthanize the animals and collect tissues (e.g., spinal cord, brain) for histopathological analysis to assess inflammation and demyelination.

-

Spleen and lymph nodes can be collected for ex vivo analysis of T cell responses.

-

-

Data Analysis:

-

Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.

-

Analyze histopathology scores to quantify the extent of CNS inflammation and demyelination.

-

Visualizations

Signaling Pathway of Kv1.3 in T-Cell Activation

Caption: Kv1.3 signaling cascade in T-cell activation.

Experimental Workflow for Screening Kv1.3 Blockers

Caption: Workflow for discovery of Kv1.3 channel blockers.

Conclusion

This compound stands out as a highly selective and potent blocker of the Kv1.3 potassium channel. Its ability to preferentially suppress the activation of pathogenic TEM cells provides a targeted approach to immunotherapy with a potentially favorable safety profile compared to broader immunosuppressants. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug developers to investigate this compound and other Kv1.3-targeting molecules, paving the way for novel treatments for a variety of autoimmune diseases.

References

The Discovery and Rational Design of ShK-Dap22: A Potent and Selective Kv1.3 Potassium Channel Blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, origin, and development of ShK-Dap22, a highly potent and selective blocker of the voltage-gated potassium channel Kv1.3. The journey begins with the isolation of the parent peptide, ShK toxin, from the venom of the sea anemone Stichodactyla helianthus, and progresses to the rational design of this compound, an analog with a significantly improved selectivity profile for Kv1.3 over other closely related potassium channels. This document provides a comprehensive overview of the experimental methodologies employed in its development and characterization, including solid-phase peptide synthesis, electrophysiological analysis of ion channel blockade, and in vitro assessment of immunosuppressive activity. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction: The Therapeutic Potential of Targeting Kv1.3

The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1] This is due to its crucial role in the activation of effector memory T lymphocytes (TEM cells), which are key mediators of inflammation in these conditions.[2] Blockade of Kv1.3 channels has been shown to preferentially suppress the activation of these pathogenic T cells without causing broad immunosuppression.[3] This has driven the search for potent and selective Kv1.3 inhibitors, leading to the exploration of natural sources, such as animal venoms.

Discovery and Origin of ShK Toxin

Isolation from Stichodactyla helianthus

ShK toxin is a 35-amino acid polypeptide originally isolated from the venom of the Caribbean sea anemone, Stichodactyla helianthus.[3] Initial studies in the mid-1990s identified it as a potent blocker of voltage-dependent potassium channels.[4] Subsequent research revealed its high affinity for several Kv channel subtypes, including Kv1.1 and Kv1.3, with inhibitory constants (Kd) in the picomolar range.[5]

The Challenge of Selectivity

While a potent Kv1.3 blocker, the therapeutic potential of the native ShK toxin was limited by its lack of selectivity. Its high affinity for the neuronal Kv1.1 channel raised concerns about potential neurotoxicity.[6] This necessitated the development of analogs with an improved selectivity profile for Kv1.3.

The Genesis of this compound: A Triumph of Rational Drug Design

To enhance the selectivity of ShK for Kv1.3, a rational drug design approach was employed. This involved identifying the key amino acid residues in ShK responsible for its interaction with the potassium channel pore.

Identifying the Critical Lysine Residue

Mutational analysis revealed that the lysine residue at position 22 (Lys22) of ShK plays a pivotal role in blocking the channel pore.[7] This led to the hypothesis that modifying this residue could alter the toxin's binding affinity and selectivity.

Substitution with Diaminopropionic Acid (Dap)

The critical breakthrough came with the substitution of Lys22 with diaminopropionic acid (Dap), a non-natural amino acid with a shorter side chain.[3] This modification resulted in the creation of this compound. The rationale behind this substitution was to alter the interaction of the peptide with the channel's outer vestibule, favoring binding to Kv1.3 over other Kv subtypes.[7]

Quantitative Analysis of Channel Blockade and Immunosuppressive Activity

The following tables summarize the quantitative data for ShK and this compound, highlighting the improved selectivity of the latter.

Table 1: Inhibitory Activity (IC50/Kd) of ShK and this compound on Various Potassium Channels

| Peptide | Channel | Species | IC50 / Kd (pM) | Reference |

| ShK | mKv1.3 | Mouse | 10 ± 2 (Kd) | [5] |

| mKv1.1 | Mouse | 21 ± 3 (Kd) | [5] | |

| hKv1.3 | Human | 133 | [4] | |

| hKv1.1 | Human | - | - | |

| hKv1.6 | Human | - | - | |

| This compound | mKv1.3 | Mouse | 23 (Kd) | [8] |

| mKv1.1 | Mouse | 1800 | [8] | |

| hKv1.6 | Human | 10500 | [8] | |

| mKv1.4 | Mouse | 37000 | [8] | |

| rKv1.2 | Rat | 39000 | [8] | |

| hKv1.5 | Human | >100000 | [8] | |

| mKv1.7 | Mouse | >100000 | [8] | |

| hKv3.1 | Human | >100000 | [8] | |

| rKv3.4 | Rat | >100000 | [8] | |

| hKCa4 | Human | >100000 | [8] |

Table 2: Inhibition of T-Lymphocyte Proliferation by this compound

| Cell Type | Stimulation | IC50 | Reference |

| Human T-lymphocytes | anti-CD3 | < 500 pM | |

| Rat TEM cells | - | 10 nM | [9] |

| Rat Naïve and TCM cells | - | 10 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][10]

Protocol:

-

Resin Preparation: A Rink Amide resin is swelled in N-methylpyrrolidone (NMP).[11]

-

Fmoc Deprotection: The Fmoc protecting group on the resin and subsequent amino acids is removed by treatment with 20% piperidine in NMP.[12]

-

Amino Acid Coupling: Fmoc-protected amino acids are activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) and coupled to the growing peptide chain.[11][12] This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).[13]

-

Oxidative Folding: The linear peptide is subjected to oxidative folding to form the three disulfide bonds. This is typically achieved by dissolving the peptide in a slightly basic aqueous buffer containing a redox pair, such as reduced and oxidized glutathione, and allowing the reaction to proceed for several hours.[14]

-

Purification: The folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Electrophysiological Recording of Kv1.3 Channel Inhibition

The inhibitory effect of this compound on Kv1.3 channels is quantified using the whole-cell patch-clamp technique.[15][16]

Protocol:

-

Cell Culture: Human T-lymphocytes (e.g., Jurkat cells) or a cell line stably expressing the Kv1.3 channel (e.g., HEK293 or CHO cells) are used.[17][18]

-

Solution Preparation:

-

Recording:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and forms a high-resistance seal (giga-seal) with the cell membrane.[19][20]

-

The cell membrane is then ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at -80 mV.[16]

-

Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms).[21]

-

This compound is applied to the bath solution at various concentrations, and the resulting inhibition of the Kv1.3 current is measured.

-

The IC50 value is determined by fitting the concentration-response data to a Hill equation.[6]

-

T-Lymphocyte Proliferation Assay

The immunosuppressive activity of this compound is assessed by its ability to inhibit the proliferation of activated T-lymphocytes.[3]

Protocol:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[22]

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[23]

-

Stimulation: T-cell proliferation is induced by coating the wells of a 96-well plate with an anti-CD3 antibody (e.g., clone UCHT1 or HIT3a) at a concentration of 1-10 µg/mL.[22][24] Cells are then added to the wells at a density of 1-2 x 106 cells/mL.[22][23]

-

Inhibition: this compound is added to the cell cultures at various concentrations.

-

Proliferation Measurement ([3H]Thymidine Incorporation):

-

After 2-3 days of incubation, [3H]thymidine is added to the cultures.[25]

-

Cells are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The IC50 value for the inhibition of proliferation is then calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

The three-dimensional structure of this compound in solution is determined using 2D 1H NMR spectroscopy.[1]

Protocol:

-

Sample Preparation: A ~2 mM solution of synthetic this compound is prepared in 90% H₂O/10% D₂O at pH 4.9.[1]

-

Data Acquisition:

-

Structure Calculation: The NMR data, including nuclear Overhauser effect (NOE) distance restraints, are used to calculate the three-dimensional structure of the peptide in solution.

Visualizations of Key Processes

Signaling Pathway of T-Cell Activation and Kv1.3 Blockade

Caption: T-cell activation signaling cascade and the inhibitory action of this compound on the Kv1.3 channel.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The development of this compound from its natural origin in the sea anemone Stichodactyla helianthus represents a significant achievement in the field of peptide-based drug discovery. Through a combination of natural product chemistry, rational drug design, and rigorous biophysical and pharmacological testing, a highly potent and selective inhibitor of the Kv1.3 potassium channel has been created. This in-depth technical guide provides researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to understand and potentially build upon this important work in the quest for novel therapeutics for autoimmune diseases.

References

- 1. uni-ulm.de [uni-ulm.de]

- 2. The D-diastereomer of ShK toxin selectively blocks voltage-gated K+ channels and inhibits T lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis and characterization of ShK toxin: a potent potassium channel inhibitor from a sea anemone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. wernerlab.weebly.com [wernerlab.weebly.com]

- 12. rsc.org [rsc.org]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. benchchem.com [benchchem.com]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. researchgate.net [researchgate.net]

- 22. bdbiosciences.com [bdbiosciences.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Affinity of ShK-Dap22 for Kv1.3 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ShK-Dap22 for the voltage-gated potassium channel Kv1.3. This compound, a synthetic analog of the sea anemone toxin ShK, is a potent and selective blocker of Kv1.3 channels, making it a valuable tool for studying the physiological roles of this channel and a promising therapeutic candidate for autoimmune diseases. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for Kv1.3 and other potassium channels has been determined using various experimental techniques. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity.

| Target Channel | Peptide | Affinity Metric | Value (pM) | Cell Line/System | Experimental Method |

| mKv1.3 | This compound | Kd | 23 | L929 fibroblasts | Electrophysiology |

| hKv1.3 | This compound | IC50 | 102 | Transfected membranes | Radioligand Binding Assay ([125I]-Charybdotoxin displacement) |

| mKv1.3 | This compound | IC50 | 23 | - | Electrophysiology |

| hKv1.3 | This compound | IC50 | 115 | Human T lymphocytes | Electrophysiology |

| mKv1.1 | This compound | IC50 | 1800 | - | Electrophysiology |

| rKv1.2 | This compound | IC50 | 39000 | - | Electrophysiology |

| mKv1.4 | This compound | IC50 | 37000 | - | Electrophysiology |

| hKv1.5 | This compound | IC50 | >100000 | - | Electrophysiology |

| hKv1.6 | This compound | IC50 | 10500 | - | Electrophysiology |

| mKv1.7 | This compound | IC50 | >100000 | - | Electrophysiology |

| hKv3.1 | This compound | IC50 | >100000 | - | Electrophysiology |

| rKv3.4 | This compound | IC50 | >100000 | - | Electrophysiology |

| hKCa4 | This compound | IC50 | >100000 | - | Electrophysiology |

| Human T-cell proliferation | This compound | IC50 | < 500 | Human T lymphocytes | [3H]thymidine incorporation |

Table 1: Binding affinities of this compound for various potassium channels. Data compiled from multiple sources.[1][2][3][4][5]

| Peptide | Target Channel | Affinity Metric | Value (pM) | Key Finding |

| ShK (wild-type) | mKv1.3 | Kd | ~11 | High affinity for Kv1.3 but also blocks other Kv1 channels with high potency.[6] |

| This compound | mKv1.3 | Kd | ~23 | Slightly lower affinity for Kv1.3 than wild-type ShK, but significantly improved selectivity over other Kv1.x channels.[6] |

Table 2: Comparison of binding affinities between wild-type ShK and this compound for mouse Kv1.3.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the determination of channel inhibition by this compound.

1. Cell Preparation:

-

Mouse L929 fibroblasts or HEK293 cells stably expressing the desired Kv channel (e.g., mKv1.3, hKv1.1) are cultured under standard conditions.

-

For recording, cells are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

2. Solutions:

-

External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KF, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.2 with KOH.

3. Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

To elicit Kv1.3 currents, depolarizing voltage steps (e.g., to +40 mV for 200-400 ms) are applied at regular intervals.

-

After obtaining a stable baseline recording, this compound is perfused into the bath at various concentrations.

-

The steady-state block of the current at each concentration is measured.

4. Data Analysis:

-

The fractional block is calculated as (1 - Idrug / Icontrol), where Idrug is the current in the presence of this compound and Icontrol is the current before drug application.

-

The concentration-response data are fitted to the Hill equation to determine the IC50 value and the Hill coefficient.

Radioligand Binding Assay (Competitive Binding)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the Kv1.3 channel.

1. Membrane Preparation:

-

Cells (e.g., HEK293) stably expressing hKv1.3 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

-

The membrane preparation is incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) with a fixed concentration of a radiolabeled competitor (e.g., 125I-Charybdotoxin) and varying concentrations of unlabeled this compound.

-

The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter (e.g., GF/C) using a cell harvester. The filter traps the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the concentration of this compound.

-

The IC50 value is determined by fitting the data to a one-site competition model. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][8]

T-Lymphocyte Proliferation Assay ([3H]thymidine Incorporation)

This assay assesses the functional effect of this compound on T-cell activation by measuring the inhibition of proliferation.[9]

1. T-Cell Isolation and Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

T-lymphocytes are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

2. Stimulation and Treatment:

-

T-cells are seeded in 96-well plates and stimulated with an activating agent, such as anti-CD3 antibody, to induce proliferation.

-

Various concentrations of this compound are added to the wells at the time of stimulation.

3. Proliferation Measurement:

-

After a 48-72 hour incubation period, [3H]thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.

-

The cells are incubated for an additional 18-24 hours.

-

The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

-

The proliferation in the presence of this compound is expressed as a percentage of the proliferation in the control (stimulated cells without the peptide).

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of proliferation, is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Kv1.3 Channel in T-Cell Activation Signaling Pathway

The Kv1.3 channel plays a crucial role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the opening of Ca2+ release-activated Ca2+ (CRAC) channels and an influx of extracellular Ca2+. This sustained increase in intracellular Ca2+ is essential for the activation of transcription factors, such as the nuclear factor of activated T-cells (NFAT), which in turn drives the expression of genes required for T-cell proliferation and cytokine production. The efflux of K+ ions through Kv1.3 channels helps to maintain the negative membrane potential required for this sustained Ca2+ influx. By blocking Kv1.3, this compound depolarizes the cell membrane, reduces the driving force for Ca2+ entry, and thereby suppresses T-cell activation.[1][6][10]

Caption: T-Cell Activation Signaling Pathway and Inhibition by this compound.

General Experimental Workflow for Determining Binding Affinity

The process of characterizing the binding affinity of a compound like this compound for its target involves a series of well-defined steps, from initial expression of the target channel to the final data analysis.

Caption: General Experimental Workflow for Binding Affinity Determination.

References

- 1. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand-binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Structural and Functional Divergence of ShK and ShK-Dap22

Introduction

The sea anemone peptide, Stichodactyla helianthus toxin (ShK), is a potent blocker of voltage-gated potassium channels.[1][2] Its high affinity for the Kv1.3 channel, a key regulator of T-lymphocyte activation, has made it a significant focus of immunological research and therapeutic development.[2][3][4] However, native ShK also potently inhibits other channels, such as the neuronal Kv1.1 channel, leading to potential off-target effects.[4][5] This challenge prompted the development of synthetic analogues with improved selectivity. This compound, a seminal analogue, was created by substituting the critical Lysine at position 22 with a non-natural, positively charged amino acid, Diaminopropionic acid (Dap).[1][4] This single modification dramatically alters its interaction with the channel, conferring high selectivity for Kv1.3 and establishing this compound as a crucial tool for studying autoimmune diseases and a promising scaffold for drug design.[4][5]

Core Structural Differences

While the overall three-dimensional fold of ShK and this compound is highly similar, the fundamental distinction lies in the primary structure at position 22. Both are 35-residue polypeptides stabilized by three disulfide bridges (Cys3-Cys35, Cys12-Cys28, Cys17-Cys32).[1][6][7] However, the substitution of Lysine-22 in ShK with Diaminopropionic acid in this compound is the defining structural change.

-

Lysine (Lys): Features a side chain with four methylene groups and a terminal ε-amino group, giving it a considerable length (approx. 6.3 Å from Cα).[1]

-

Diaminopropionic acid (Dap): Is a shorter analogue of lysine, with only one methylene group before the terminal amino group (approx. 2.5 Å from Cα).[1]

This difference in side-chain length is the primary determinant of the distinct binding modes and selectivity profiles of the two peptides. Nuclear Magnetic Resonance (NMR) data confirms that the overall solution structure of this compound is very similar to native ShK, but with subtle differences in the residues involved in potassium channel binding.[4][5]

Quantitative Comparison of Channel Inhibition

The structural modification from Lys22 to Dap22 results in a dramatic shift in binding affinity and selectivity. While ShK is a potent blocker of several Kv1 family channels, this compound exhibits a clear preference for Kv1.3. Some studies indicate that native ShK is a more potent blocker of Kv1.3 than this compound, but the latter's gain in selectivity is its key advantage.[8]

| Peptide | Target Channel | Potency (IC50 / Kd) | Selectivity Profile |

| ShK | mKv1.3 | ~10 pM (Kd)[9] | Potent blocker of Kv1.1, Kv1.3, Kv1.4, Kv1.6[4] |

| mKv1.1 | ~21 pM (Kd)[9] | Low selectivity among Kv1 subtypes | |

| This compound | mKv1.3 | ~23 pM (Kd)[10][11] | Highly selective for Kv1.3 |

| mKv1.1 | ~1,800 pM (IC50)[11] | >100-fold selective for Kv1.3 over Kv1.1 | |

| mKv1.4 | ~37,000 pM (IC50)[11] | ||

| hKv1.6 | ~10,500 pM (IC50)[11] |

Note: Potency values can vary between studies and experimental conditions (e.g., whole-cell patch clamp vs. binding assays).

Differential Docking Configurations with Kv1.3

Mutant cycle analysis and molecular modeling have revealed that ShK and this compound bind to the Kv1.3 channel in significantly different orientations.[5] This altered docking is a direct consequence of the Lys22-to-Dap22 substitution.

-

ShK Binding Mode: The longer side chain of Lys22 penetrates deep into the channel's outer vestibule, physically occluding the ion conduction pore in a "cork in a bottle" fashion.[1] This interaction is a primary driver of its high-affinity block.

-

This compound Binding Mode: The shorter Dap22 side chain cannot reach the pore. Instead, it forms strong electrostatic interactions with residues further out in the vestibule, specifically His404 and Asp386, which are unique to the Kv1.3 channel.[5] This reorientation results in potent and specific blockade without the deep insertion of a positively charged residue into the pore.[5]

T-Cell Signaling Pathway and Inhibition

The Kv1.3 channel is critical for the function of effector memory T cells (TEM), which are implicated in many autoimmune diseases.[3][12][13] During T-cell activation, Kv1.3 channels open, leading to K+ efflux. This hyperpolarizes the cell membrane, providing the necessary electrochemical gradient for a sustained influx of Ca2+ through CRAC channels. This calcium signal is essential for downstream activation events, including cytokine production and proliferation. By blocking the Kv1.3 channel, ShK and its analogues inhibit K+ efflux, reduce the driving force for Ca2+ entry, and thereby suppress the activation of pathogenic TEM cells.[14]

References

- 1. Stichodactyla toxin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. smartox-biotech.com [smartox-biotech.com]

- 6. upload.wikimedia.org [upload.wikimedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uni-ulm.de [uni-ulm.de]

- 11. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 12. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases | Semantic Scholar [semanticscholar.org]

- 14. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Diaminopropionic Acid in Engineering ShK Toxin's Selectivity for the Kv1.3 Potassium Channel

An In-depth Technical Guide for Researchers and Drug Development Professionals

The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a host of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Its preferential expression on effector memory T-cells, which are key drivers of these conditions, makes it an attractive candidate for selective pharmacological blockade. The sea anemone peptide ShK is one of the most potent inhibitors of Kv1.3 ever discovered, but its therapeutic potential has been hampered by a lack of selectivity, as it also potently blocks other Kv1 channel subtypes like Kv1.1, which is found in cardiac and neuronal tissues.[1] This guide delves into the molecular engineering of ShK, focusing on the crucial substitution of Lysine at position 22 with the non-natural amino acid Diaminopropionic acid (Dap), creating ShK-Dap22, a highly selective and potent Kv1.3 blocker.[2][3]

The Molecular Basis of Enhanced Selectivity

The transformation of the non-selective ShK peptide into the Kv1.3-selective this compound is a prime example of rational drug design, guided by structural biology and biophysical techniques. The original ShK toxin occludes the ion conduction pathway of Kv channels by inserting its critical Lys22 residue into the channel's outer vestibule, where it interacts with the pore's selectivity filter.[4][5] This interaction, however, is not specific to Kv1.3.

Mutant cycle analysis and molecular modeling revealed a different binding mechanism for this compound.[2][4] The substitution of the longer, flexible side chain of Lysine with the shorter, positively charged side chain of Diaminopropionic acid fundamentally alters the peptide's docking orientation on the Kv1.3 channel.[4] Instead of a deep pore insertion, the Dap22 residue forms new, strong electrostatic interactions with residues located further out in the channel vestibule, specifically His404 and Asp386, which are unique to the Kv1.3 channel.[6] This reoriented binding configuration significantly weakens the interaction with other Kv channels that lack this specific arrangement of residues, thereby conferring high selectivity for Kv1.3.[5]

The overall three-dimensional structure of this compound in solution, as determined by NMR spectroscopy, remains similar to the native ShK toxin, indicating that the enhanced selectivity is primarily a result of the altered interaction at the toxin-channel interface rather than a major conformational change in the peptide itself.[2]

Quantitative Analysis of Selectivity

The engineering of this compound results in a dramatic shift in its inhibitory profile. While there is a slight reduction in potency against Kv1.3 compared to the wild-type ShK toxin in some assays, the affinity for other channels decreases by several orders of magnitude, creating a large therapeutic window.[7][8] The following table summarizes the quantitative data on the potency and selectivity of ShK and this compound for various potassium channels.

| Peptide | Channel Subtype | Potency (IC50 / Kd) | Fold Selectivity (vs. Kv1.1) | Reference |

| ShK (Wild-Type) | mKv1.3 | ~11 pM (Kd) | ~1.5 | [6] |

| mKv1.1 | ~16 pM (Kd) | 1 | [6] | |

| mKv1.4 | ~312 pM (Kd) | - | [6] | |

| rKv1.6 | ~165 pM (Kd) | - | [6] | |

| This compound | mKv1.3 | ~23 pM (IC50) | ~78 | [6][9] |

| mKv1.1 | ~1.8 nM (IC50) | 1 | [6][9] | |

| hKv1.6 | ~10.5 nM (IC50) | - | [9] | |

| mKv1.4 | ~37 nM (IC50) | - | [6][9] | |

| rKv1.2 | ~39 nM (IC50) | - | [9] |

Note: Potency values can vary between studies due to different experimental conditions (e.g., electrophysiology vs. binding assays, cell types, and solution compositions). The data presented represents a selection of reported values to illustrate the general trend in selectivity.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the underlying biological pathway, the logical basis for selectivity, and the experimental workflow used in the development of this compound.

Caption: Kv1.3 signaling pathway in T-cell activation and its inhibition by this compound.

Caption: Logical diagram illustrating the molecular basis of this compound's selectivity.

Caption: Experimental workflow for the development and validation of this compound.

Experimental Protocols

A summary of the key experimental methodologies employed in the characterization of this compound is provided below.

Peptide Synthesis and Purification

This compound is produced by solid-phase peptide synthesis, a standard method for generating peptides of this size.

-

Synthesis Strategy: The peptide is typically assembled on a resin (e.g., Fmoc-Rink-amide resin) using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.[10]

-

Amino Acid Coupling: Each amino acid, including the non-natural L-2,3-diaminopropionic acid, is sequentially coupled to the growing peptide chain. Couplings are mediated by reagents like diisopropylcarbodiimide (DIC) and an activating agent such as 6-Cl-HOBT.[10] Cysteine residues are protected with groups like Trityl (Trt) to prevent premature disulfide bond formation.

-

Cleavage and Deprotection: Once the full 35-residue sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Folding and Purification: The linear, reduced peptide is subjected to oxidative folding in a redox buffer to facilitate the correct formation of its three intramolecular disulfide bonds. The final, folded peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Electrophysiology (Whole-Cell Voltage Clamp)

This technique is the gold standard for measuring the potency of ion channel blockers.

-

Cell Preparation: Mammalian cells (e.g., L929 fibroblasts or HEK-293 cells) stably expressing the specific human or rodent Kv channel subtype of interest (e.g., Kv1.3, Kv1.1) are used. Alternatively, primary human T-lymphocytes can be studied directly.[7]

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance (gigaohm) seal with the cell membrane.[11] This allows for control of the membrane potential and measurement of the ionic currents flowing through the channels.

-

Voltage Protocol: Cells are typically held at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +20 mV or +40 mV) are applied to open the channels and elicit an outward potassium current.[7]

-

Data Acquisition: The peak outward current is measured before and after the application of varying concentrations of this compound. The toxin is perfused into the bath solution, and the block is allowed to reach a steady-state equilibrium.

-

Analysis: A concentration-response curve is generated by plotting the fractional block of the current against the toxin concentration. This curve is then fitted with the Hill equation to determine the IC50 value, which is the concentration of toxin required to block 50% of the channel current.[7]

Competitive Radioligand Binding Assay

This method is used to determine the binding affinity of the peptide to the channel in a membrane preparation.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the Kv1.3 channel.

-

Assay Principle: The assay measures the ability of the unlabeled peptide (this compound) to compete with a known radiolabeled ligand (e.g., ¹²⁵I-Charybdotoxin) for binding to the Kv1.3 channel.[3]

-

Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Analysis: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The data is used to calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

T-Lymphocyte Proliferation Assay

This functional assay assesses the immunosuppressive activity of this compound.

-

Cell Culture: Human T-lymphocytes are isolated and cultured.

-

Stimulation: The T-cells are stimulated to proliferate using an agent like anti-CD3 antibody.[2]

-

Inhibition: The stimulated cells are treated with varying concentrations of this compound.

-

Measurement of Proliferation: Proliferation is typically measured by the incorporation of [³H]thymidine, a radioactive nucleoside, into the DNA of dividing cells. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

-

Analysis: The results demonstrate the ability of this compound to suppress T-cell activation and proliferation in a concentration-dependent manner, confirming its functional immunosuppressive effect at subnanomolar concentrations.[2]

Conclusion

The development of this compound is a landmark achievement in peptide-based drug design. By making a single, strategic substitution of Lys22 with diaminopropionic acid, researchers successfully re-engineered the toxin's binding interface, transforming a potent but non-selective channel blocker into a highly selective inhibitor of Kv1.3. This work not only provides a powerful research tool for studying the role of Kv1.3 in physiology and disease but also establishes a clear path for developing novel, highly targeted therapeutics for autoimmune disorders. The principles demonstrated by the role of Dap22 in conferring selectivity continue to inform the design of next-generation peptide drugs with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound, a Potent Kv1.3-specific Immunosuppressive Polypeptide* | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. smartox-biotech.com [smartox-biotech.com]

- 7. researchgate.net [researchgate.net]

- 8. Substitution of a single residue in Stichodactyla helianthus peptide, this compound, reveals a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 10. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

ShK-Dap22 Target Validation in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of ShK-Dap22, a selective blocker of the Kv1.3 potassium channel, as a therapeutic target for autoimmune diseases. This document synthesizes available data on its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.

Introduction: The Role of Kv1.3 in Autoimmune Diseases

The voltage-gated potassium channel Kv1.3 is a critical regulator of T-lymphocyte activation, proliferation, and effector function. In autoimmune diseases, chronically activated T cells, particularly effector memory T cells (TEM), upregulate the expression of Kv1.3. The sustained potassium efflux through these channels is essential for maintaining the calcium signaling required for T-cell activation and cytokine production. Consequently, selective blockade of Kv1.3 presents a promising therapeutic strategy to dampen the pathogenic immune response in various autoimmune disorders.

This compound is a synthetic analog of the sea anemone toxin ShK. A single amino acid substitution, replacing lysine at position 22 with diaminopropionic acid (Dap), confers high selectivity for Kv1.3 over other potassium channels, thereby minimizing off-target effects.[1] This guide details the validation of this compound as a potential immunomodulatory agent.

Mechanism of Action: Selective Kv1.3 Blockade

This compound exerts its immunomodulatory effects by physically occluding the pore of the Kv1.3 channel, thereby inhibiting potassium ion flux. This disruption of ion flow hyperpolarizes the T-cell membrane, which in turn attenuates the calcium influx necessary for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). The downstream consequences include reduced cytokine production (e.g., IL-2, IFN-γ, TNF-α) and diminished T-cell proliferation.

Quantitative Data: In Vitro Selectivity and Potency

This compound demonstrates high affinity and selectivity for the human Kv1.3 channel. The following table summarizes its inhibitory activity against various potassium channels.

| Channel | Species | IC50 (pM) | Reference |

| Kv1.3 | Human | 115 | [2] |

| Kv1.3 | Mouse | 23 | |

| Kv1.1 | Mouse | 1800 | |

| Kv1.2 | Rat | 39000 | |

| Kv1.4 | Mouse | 37000 | |

| Kv1.5 | Human | >100000 | |

| Kv1.6 | Human | 10500 | |

| Kv1.7 | Mouse | >100000 | |

| hKCa4 | Human | >100000 |

Table 1: Selectivity Profile of this compound Against Various Potassium Channels.

In functional assays, this compound effectively suppresses the proliferation of activated human T-lymphocytes with sub-nanomolar potency.

| Assay | Cell Type | Stimulation | IC50 | Reference |

| [3H]Thymidine Incorporation | Human T-lymphocytes | Anti-CD3 | < 500 pM | [1] |

Table 2: In Vitro Immunosuppressive Activity of this compound.

Efficacy in Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. Studies in rats have demonstrated the therapeutic potential of this compound in this model.

Rheumatoid Arthritis & Type 1 Diabetes

While the expression of Kv1.3 on pathogenic T cells in rheumatoid arthritis and type 1 diabetes makes this compound a promising candidate for these indications, specific preclinical efficacy data for this compound in animal models of these diseases, such as collagen-induced arthritis (CIA) in rats or the non-obese diabetic (NOD) mouse model, are not available in the reviewed literature.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Blockade

This protocol outlines the methodology for measuring the blockade of Kv1.3 channels by this compound.

Cell Preparation:

-

Human T-lymphocytes or a cell line stably expressing human Kv1.3 (e.g., HEK293) are used.

-

Cells are cultured under standard conditions and harvested for recording.

Recording Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose, pH 7.4, adjusted with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2, adjusted with KOH.

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +20 mV for 100 ms) at regular intervals (e.g., every 60 seconds).[2]

-

Record baseline currents until a stable amplitude is achieved.

-

Perfuse the external solution containing various concentrations of this compound onto the cell.

-

Record the reduction in current amplitude until a new steady-state is reached.

-

Calculate the percentage of current inhibition for each concentration to determine the IC50 value.

In Vitro T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the inhibitory effect of this compound on T-cell proliferation.

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Assay Procedure:

-

Plate PBMCs in a 96-well flat-bottom plate at a density of 2 x 105 cells/well.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a mitogen, such as an anti-CD3 antibody (e.g., OKT3, at a pre-determined optimal concentration).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Pulse the cells with 1 µCi/well of [3H]thymidine for the final 18 hours of incubation.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration to determine the IC50 value.

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Rats

This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of EAE.

Induction of EAE:

-

Emulsify an encephalitogenic peptide, such as myelin oligodendrocyte glycoprotein (MOG) peptide 35-55, in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Anesthetize female Lewis rats (8-10 weeks old) and immunize them with a subcutaneous injection of the emulsion at the base of the tail.

-

Administer pertussis toxin intravenously or intraperitoneally on the day of immunization and two days post-immunization to facilitate the entry of pathogenic T cells into the central nervous system.

Treatment:

-

Prophylactic: Begin administration of this compound (e.g., via subcutaneous injection) on the day of immunization and continue for a specified duration.

-

Therapeutic: Begin administration of this compound at the onset of clinical signs.

Clinical Assessment:

-

Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the disease severity using a standardized scale (e.g., 0 = no signs; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

-

Record body weight daily.

Endpoint Analysis:

-

At the end of the study, perfuse the animals and collect the brain and spinal cord for histopathological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).

-

Isolate lymphocytes from lymphoid organs to assess antigen-specific T-cell responses ex vivo.

Safety and Toxicology

Preliminary toxicology studies in rodents have indicated a favorable safety profile for this compound. The median paralytic dose following intravenous administration in a rodent model was approximately 200 mg/kg body weight.[1] More comprehensive toxicology and pharmacokinetic studies are required for further clinical development.

Conclusion

This compound is a highly selective and potent blocker of the Kv1.3 potassium channel. Its ability to suppress T-cell activation and proliferation in vitro and to ameliorate disease in a preclinical model of multiple sclerosis validates Kv1.3 as a promising therapeutic target for autoimmune diseases. Further investigation in other autoimmune models, such as those for rheumatoid arthritis and type 1 diabetes, is warranted to fully elucidate the therapeutic potential of this compound. The detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to further explore the utility of this compound and other Kv1.3-targeted therapies.

References

An In-depth Technical Guide to the Initial Pharmacological Characterization of ShK-Dap22

For Researchers, Scientists, and Drug Development Professionals

Introduction

ShK-Dap22 is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus.[1][2] It is a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1][3] These channels are crucial for regulating the membrane potential of effector memory T-lymphocytes (TEM), which are key mediators in various autoimmune diseases.[4][5] By selectively targeting Kv1.3, this compound presents a promising therapeutic strategy for conditions such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[4][6] This technical guide provides a comprehensive overview of the initial pharmacological characterization of this compound, detailing its binding affinity, selectivity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Pharmacological Data

The initial characterization of this compound has yielded significant quantitative data regarding its interaction with various potassium channels. This information is crucial for understanding its potency and selectivity profile.

Table 1: Binding Affinity and Potency of this compound for Kv1.3 Channels

| Parameter | Value | Cell Type/System | Reference |

| IC50 | ~23 pM | Mouse Kv1.3 | [1][7] |

| Kd | 23 pM | mKv1.3 currents | [3][8] |

| IC50 | 39.6 pM | HEK293/Kv1.3 cells | [9] |

| Ki | ~100 pM | Human T cells or oocytes with human Kv1.3 mRNA | [10] |

| IC50 | 102 pM | 125I-charybdotoxin binding to human Kv1.3 | [10][11] |

| IC50 | 115 pM | Kv1.3 channel block | [10] |

Table 2: Selectivity Profile of this compound against various Potassium Channels

| Channel | IC50 / Kd | Fold Selectivity vs. Kv1.3 (based on 23 pM) | Reference |

| mKv1.1 | 1.8 nM | ~78 | [1][7] |

| hKv1.6 | 10.5 nM | ~457 | [3][8] |

| mKv1.4 | 37 nM | ~1609 | [1][7] |

| rKv1.2 | 39 nM | ~1696 | [3][8] |

| hKv1.5 | >100 nM | >4348 | [3][8] |

| mKv1.7 | >100 nM | >4348 | [3][8] |

| hKv3.1 | >100 nM | >4348 | [3][8] |

| rKv3.4 | >100 nM | >4348 | [3][8] |

| hKCa4 | >100 nM | >4348 | [3][8] |

Mechanism of Action